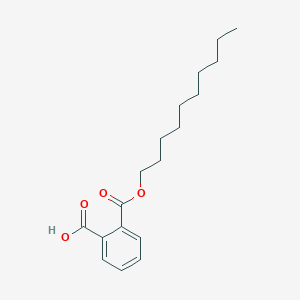
Decyl hydrogen phthalate
概要
説明
Decyl hydrogen phthalate is a chemical compound with the molecular formula C18H26O4 . It contains a total of 48 bonds, including 22 non-H bonds, 8 multiple bonds, 12 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 carboxylic acid (aromatic), 1 ester (aromatic), and 1 hydroxyl group .
Molecular Structure Analysis
The molecular structure of Decyl hydrogen phthalate includes the arrangement of atoms and the chemical bonds that hold the atoms together . The 3D chemical structure image of Decyl hydrogen phthalate is based on the ball-and-stick model which displays both the three-dimensional position of the atoms and the bonds between them .Chemical Reactions Analysis
Phthalates, including Decyl hydrogen phthalate, can undergo various reactions. For instance, they can be removed from wastewater through adsorption mechanisms . Also, they can undergo catalytic ring hydrogenation .Physical And Chemical Properties Analysis
Decyl hydrogen phthalate has a molecular weight of 306.4 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 . It also has a rotatable bond count of 12 .科学的研究の応用
Optoelectronic Applications
Decyl hydrogen phthalate can be used in the growth of single crystals for two-photon absorption and optical limiting applications . The slow evaporation solution technique (SEST) and slow cooling technique (SCT) are used to grow these crystals . These materials are suitable for electro-optical applications due to their low dielectric constant and loss values at high-frequency areas .
Nonlinear Optical Characteristics
Semi-organic materials, which combine the best properties of organic and inorganic crystals, are important due to their higher nonlinear optical characteristics . The polarizable organic molecules can be bonded within the inorganic material in these crystals , making them attractive to researchers seeking to improve the properties of NLO materials .
X-ray Spectrometer Crystal Analyzers
The use of KHP crystals in the creation of long wave X-ray spectrometer crystal analyzers is well recognized . Additionally, highly orientated conjugated polymer films with nonlinear optical susceptibility have grown on KHP crystals .
Plasticization Performance
Characterizations of plasticized PVC materials in terms of mechanical, thermal, and photonic properties have been conducted . A comparison of the plasticization performance between cyclohexane-1,2-dicarboxylate and phthalate has been made .
Industrialization
These investigations have built a solid foundation for pilot-scale and industrialization . The ring hydrogenation products are generally called DEHCH .
作用機序
Target of Action
Phthalates, including decyl hydrogen phthalate, are known to be endocrine-disrupting chemicals . They primarily target the endocrine system , affecting the hormone balance of the organism by interacting with hormone synthesis, transport, and metabolism . They can alter the development and function of hormone-dependent structures within the nervous system, which can induce neurological disorders .
Mode of Action
Phthalates interfere with nuclear receptors in various neural structures involved in controlling brain functions and the onset of neurological disorders at the intracellular level . They can also interact with the hypothalamic–pituitary–gonadal, adrenal, and thyroid axis, which is crucial for the neurodevelopmental process .
Biochemical Pathways
Phthalates, including decyl hydrogen phthalate, can induce alterations in various biochemical pathways. For instance, they can modify the release of hypothalamic, pituitary, and peripheral hormones . At the intracellular level, phthalates can interfere with nuclear receptors, membrane receptors, intracellular signaling pathways, and modulate gene expression associated with reproduction .
Pharmacokinetics
Phthalates are known to have short biological half-lives, indicating that their bio-metabolism in the human body is relatively quick .
Result of Action
The molecular and cellular effects of decyl hydrogen phthalate’s action are primarily related to its endocrine-disrupting properties. It can dysregulate the levels and activity of the hypothalamic–pituitary–gonadal, adrenal, and thyroid axis at multiple levels . This can lead to neurological disorders such as attention-deficit/hyperactivity disorder and autism spectrum disorder .
Action Environment
Environmental factors can influence the action, efficacy, and stability of decyl hydrogen phthalate. For instance, its degradation in aquatic environments can be influenced by the presence of certain bacterial strains . Moreover, its toxicity can be modulated by environmental conditions, as seen in studies on aquatic organisms .
Safety and Hazards
将来の方向性
Phthalates, including Decyl hydrogen phthalate, are a type of persistent organic pollutants and have received widespread concerns due to their adverse effects on human health . Future research could focus on developing more effective methods for the removal of phthalates from the environment and further understanding their toxicity mechanism to comprehend their harmful effect on human health .
特性
IUPAC Name |
2-decoxycarbonylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26O4/c1-2-3-4-5-6-7-8-11-14-22-18(21)16-13-10-9-12-15(16)17(19)20/h9-10,12-13H,2-8,11,14H2,1H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEFCILUKYGHITK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCOC(=O)C1=CC=CC=C1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80885271 | |
| Record name | 1,2-Benzenedicarboxylic acid, 1-decyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80885271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Decyl hydrogen phthalate | |
CAS RN |
24539-60-4 | |
| Record name | 1-Decyl 1,2-benzenedicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24539-60-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Benzenedicarboxylic acid, 1-decyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024539604 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-Benzenedicarboxylic acid, 1-decyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,2-Benzenedicarboxylic acid, 1-decyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80885271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Decyl hydrogen phthalate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.080 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




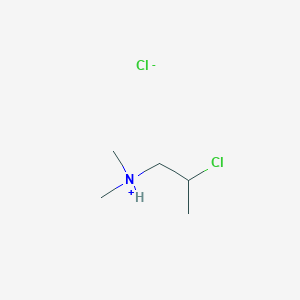



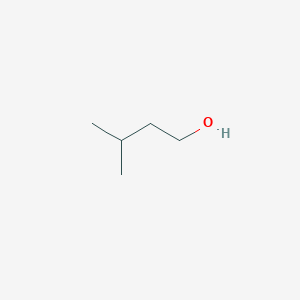
![(13S,14S,17S)-13-Methyl-6,7,11,12,14,15,16,17-octahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B33005.png)
![benzyl (2S)-2-(phenylmethoxycarbonylamino)-3-[4-phenylmethoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanoate](/img/structure/B33011.png)
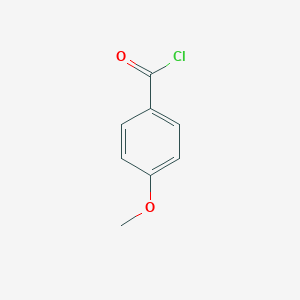

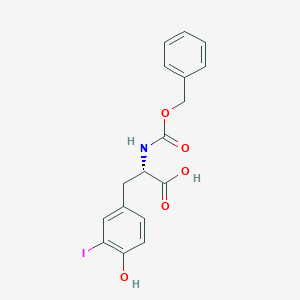
![7-(2-Chloro-5-methoxyphenyl)-5-methylbenzo[e][1,2,4]triazin-3-amine](/img/structure/B33021.png)